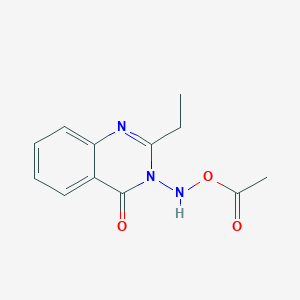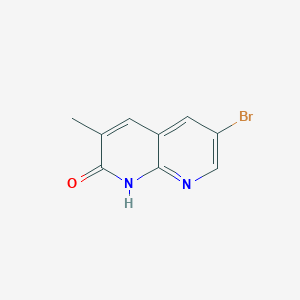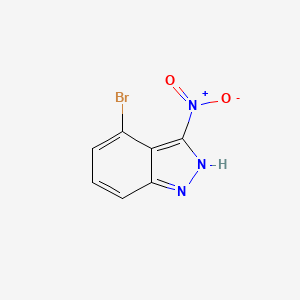
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one typically involves the oxidation of the corresponding 3-aminoquinazolone. One common method is the oxidation using lead tetra-acetate at low temperatures, around –20 °C . This reaction converts the 3-amino group to the 3-acetoxyamino group, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one undergoes several types of chemical reactions, including:
Aziridination: This compound can react with alkenes to form aziridines through nucleophilic attack by the acetoxyamino group.
Oxidation: The compound can be oxidized under specific conditions, although detailed pathways are less documented.
Common Reagents and Conditions
Aziridination: Common reagents include alkenes and conditions often involve the presence of ester-substituted allylic alcohols.
Oxidation: Lead tetra-acetate is a common oxidizing agent used in the preparation of this compound.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The acetoxyamino group can participate in nucleophilic attacks, leading to the formation of aziridines. This reaction is facilitated by the presence of hydrogen bonding and specific reaction conditions . The exact molecular pathways and targets are still under investigation, but the compound’s ability to form stable intermediates makes it a valuable tool in chemical biology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aminoquinazolin-4(3H)-one: The precursor to 3-(Acetoxyamino)-2-ethylquinazolin-4(3H)-one.
2-Ethylquinazolin-4(3H)-one: Lacks the acetoxyamino group but shares the quinazolinone core structure.
Uniqueness
This compound is unique due to its acetoxyamino group, which imparts distinct reactivity and potential biological activity. This functional group allows for specific interactions and reactions that are not possible with its simpler analogs.
Eigenschaften
CAS-Nummer |
114914-23-7 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
[(2-ethyl-4-oxoquinazolin-3-yl)amino] acetate |
InChI |
InChI=1S/C12H13N3O3/c1-3-11-13-10-7-5-4-6-9(10)12(17)15(11)14-18-8(2)16/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
ILBBIZYSHBOQTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1NOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B11868777.png)


![9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine](/img/structure/B11868802.png)


![5-Thiophen-2-yl-1,2,3,4,5,6-hexahydro-[2,4]bipyridinyl](/img/structure/B11868816.png)




